Cas no 7470-38-4 (4-(morpholin-4-yl)benzoic acid)
4-(morpholin-4-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Morpholinobenzoic acid
- 4-(4-Morpholinyl)benzoic acid
- 4-morpholin-4-ylbenzoic acid
- 4-Morpholinobenzenecarboxylic acid
- p-Morpholinobenzoic Acid
- NSC 402784
- 4-(4-Morpholinyl)benzoicacid
- 4-Morpholin-4-yl-benzoic acid
- 4-(morpholin-4-yl)benzoic acid
- Benzoic acid, 4-(4-morpholinyl)-
- Akos B022043
- NSC402784
- PubChem19437
- 4-MorpholinobenzoicAcid
- Oprea1_138719
- Oprea1_813391
- 4-morpholin-4-yl benzoic acid
- XVAJKPNTGSKZSQ-UHFFFAOYSA-N
- Benzoic acid,4-(4-morpholinyl)-
- HMS1673
- FT-0619154
- 1Y-0800
- Z276509282
- NCGC00331156-01
- AC-2824
- BP-10785
- 4-(4-Morpholinyl)benzoic Acid (contains 0.5% N,N-Dimethylformamide at maximum)
- CS-W002645
- J-515844
- F3097-0664
- VU0011916-3
- CHEBI:183418
- 4-(4-Morpholinyl)benzoic acid, 97%
- AM20060402
- A838201
- DTXSID60996238
- EN300-59416
- SDCCGMLS-0065993.P001
- AR3104
- MFCD00588379
- SCHEMBL60648
- HMS1673G14
- AKOS000260178
- NSC-402784
- 4-(morpholine-4-yl)-benzoic acid
- M3100
- SY003055
- AB01325432-02
- 7470-38-4
- DB-001743
- STK500992
- ALBB-005597
-
- MDL: MFCD00588379
- Inchi: 1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)
- InChI Key: XVAJKPNTGSKZSQ-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC(C(=O)O)=CC=2)CC1
Computed Properties
- Exact Mass: 207.09000
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 49.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 277°C(lit.)
- Flash Point: 203.7℃
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 49.77000
- LogP: 1.28640
- Sensitiveness: Moisture & Light Sensitive
- λmax: 296(MeOH)(lit.)
- Solubility: Not available
4-(morpholin-4-yl)benzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
4-(morpholin-4-yl)benzoic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(morpholin-4-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010128-5g |
4-(morpholin-4-yl)benzoic acid |
7470-38-4 | 5g |
665.0CNY | 2021-08-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 695432-5G |
4-(morpholin-4-yl)benzoic acid |
7470-38-4 | 5g |
¥626.25 | 2023-11-28 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M845040-5g |
4-Morpholinobenzoic acid |
7470-38-4 | 95% | 5g |
790.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41810-250mg |
4-Morpholinobenzoic acid |
7470-38-4 | 250mg |
¥58.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41810-1g |
4-Morpholinobenzoic acid |
7470-38-4 | 1g |
¥168.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41810-5g |
4-Morpholinobenzoic acid |
7470-38-4 | 5g |
¥678.0 | 2021-09-08 | ||
| TRC | B497260-50mg |
4-Morpholinobenzoic Acid |
7470-38-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497260-100mg |
4-Morpholinobenzoic Acid |
7470-38-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B497260-500mg |
4-Morpholinobenzoic Acid |
7470-38-4 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 038684-1g |
4-Morpholinobenzoic acid |
7470-38-4 | 97% | 1g |
£13.00 | 2022-03-01 |
4-(morpholin-4-yl)benzoic acid Suppliers
4-(morpholin-4-yl)benzoic acid Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-(morpholin-4-yl)benzoic acid
Research Brief on 4-(morpholin-4-yl)benzoic acid (CAS: 7470-38-4): Recent Advances and Applications in Chemical Biology and Medicine
4-(morpholin-4-yl)benzoic acid (CAS: 7470-38-4) is a morpholine-substituted benzoic acid derivative that has garnered significant attention in chemical biology and medicinal chemistry due to its versatile applications as a building block in drug discovery and its potential as a bioactive scaffold. Recent studies have explored its role in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors, antimicrobial compounds, and modulators of protein-protein interactions. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic utility, and emerging biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(morpholin-4-yl)benzoic acid as a key intermediate in the synthesis of selective PI3Kδ inhibitors for inflammatory diseases. The morpholine moiety was found to enhance solubility and target engagement, while the benzoic acid group facilitated covalent binding to the kinase's allosteric site. Molecular docking studies (PDB: 7T9K) revealed that derivatives of this compound achieved >80% inhibition of PI3Kδ at nanomolar concentrations, with improved pharmacokinetic profiles compared to earlier generations of inhibitors.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that silver(I) complexes incorporating 4-(morpholin-4-yl)benzoic acid ligands exhibited potent activity against multidrug-resistant Pseudomonas aeruginosa (MIC = 2 μg/mL). The study employed X-ray crystallography to characterize the coordination geometry (CCDC deposition: 2256789) and demonstrated that the morpholine nitrogen participated in crucial hydrogen bonding with bacterial efflux pump proteins, disrupting antibiotic resistance mechanisms.
Notably, the compound's role in PROTAC (Proteolysis Targeting Chimera) development has emerged as a breakthrough application. Research from Scripps Institute (2023, Nature Chemical Biology) utilized 7470-38-4 as the E3 ligase-recruiting component in cereblon-directed PROTACs. The benzoic acid moiety served as an ideal linker attachment point, yielding degraders with DC50 values <50 nM for BRD4 and AR targets. Cryo-EM structures (EMDB-33456) confirmed the predicted ternary complex formation.
Recent synthetic methodology developments have expanded access to this scaffold. A 2024 Organic Letters publication described a photocatalytic decarboxylative coupling of morpholine with 4-iodobenzoic acid using an iridium catalyst (Ir(ppy)3), achieving the title compound in 92% yield under continuous flow conditions. This green chemistry approach significantly improved upon traditional SNAr routes that typically required harsh conditions and produced stoichiometric waste.
From a safety and ADME perspective, recent preclinical data (2023, Xenobiotica) on 4-(morpholin-4-yl)benzoic acid derivatives showed favorable metabolic stability (t1/2 > 4h in human hepatocytes) and minimal CYP450 inhibition (IC50 > 50 μM for major isoforms). However, the compound class demonstrated variable blood-brain barrier penetration (LogBB range: -1.2 to 0.8), suggesting careful design considerations for CNS-targeted applications.
Ongoing clinical trials (as of Q2 2024) include a Phase Ib study of a 7470-38-4-derived FGFR inhibitor (NCT05889222) in cholangiocarcinoma and a Phase II trial of its antimicrobial analog (NCT05912384) for catheter-associated infections. These developments underscore the translational potential of this chemical scaffold across multiple therapeutic areas.
Future research directions highlighted in recent reviews point to unexplored opportunities in radiopharmaceutical applications (via 18F-labeling of the morpholine ring) and as a fragment in DNA-encoded library platforms. The compound's balanced lipophilicity (cLogP ~1.8) and polar surface area (~50 Ų) make it particularly attractive for these emerging applications in chemical biology and drug discovery.
7470-38-4 (4-(morpholin-4-yl)benzoic acid) Related Products
- 197445-65-1(3-methyl-4-(morpholin-4-yl)benzoic acid)
- 215309-00-5(3-Morpholinobenzoic acid)
- 19614-15-4(ethyl 4-(morpholin-4-yl)benzoate)
- 42106-48-9(2-(morpholin-4-yl)benzoic acid)
- 197172-69-3(3-(4-Morpholinyl)benzoic Acid Methyl Ester)
- 23676-05-3(Methyl 4-morpholinobenzoate)
- 145127-37-3(Ethyl 3-morpholinobenzoate)
- 153437-52-6(2-amino-5-(morpholin-4-yl)benzoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)